Enantioselectivity Inversion in Aldol Cyclization
In amino acid-mediated intramolecular asymmetric aldol reactions, 2-methylcycloheptane-1,3-dione-derived trione (seven-membered ring substrate) yields the bicyclic enedione product with inverted absolute configuration compared to the six-membered cyclohexane analog when mediated by the same L-amino acid catalysts [1]. This stereochemical divergence is a direct consequence of the conformational differences between seven-membered and six-membered cyclic β-diketone enolates. The seven-membered ring system achieved up to 81% yield and >80% enantiomeric excess when optimized with (S)-2-amino-1-phenyl-3-(pyrrolidin-1-yl)propane and trifluoroacetic acid [2].
| Evidence Dimension | Enantioselectivity outcome (absolute configuration of bicyclic enedione product) |
|---|---|
| Target Compound Data | Inverted enantioselectivity (opposite absolute configuration) with L-amino acid catalysts; up to 81% yield, >80% ee [2] |
| Comparator Or Baseline | Six-membered cyclohexane-1,3-dione analog (Wieland-Miescher ketone precursor): yields opposite enantiomer under identical catalyst conditions [1] |
| Quantified Difference | Complete inversion of absolute configuration (stereochemical reversal) under identical L-amino acid catalysis; ee up to >80% for target [2] |
| Conditions | Intramolecular asymmetric aldol cyclization; L-amino acid mediators; trifluoroacetic acid (TFA) cocatalyst; room temperature |
Why This Matters
Users requiring a specific enantiomer of a bicyclic enedione must select the correct ring-size substrate, as the same chiral catalyst produces opposite stereochemical outcomes with six- versus seven-membered ring precursors.
- [1] Nagamine, T.; Inomata, K.; Endo, Y.; Paquette, L. A. Amino Acid Mediated Intramolecular Asymmetric Aldol Reaction to Construct a New Chiral Bicyclic Enedione Containing a Seven-Membered Ring: Remarkable Inversion of Enantioselectivity Compared to the Six-Membered Ring Example. J. Org. Chem. 2007, 72, 123–131. View Source
- [2] Inomata, K.; Endo, Y. Synthesis of 2-Substituted 1,3-Cycloheptanedione via a Lewis Acid Mediated Ring Expansion Reaction. Heterocycles 2014, 88, 997–1012 (referencing chiral preparation of Wieland-Miescher ketone analogue from 2-methyl-1,3-cycloheptanedione with >80% ee). View Source
